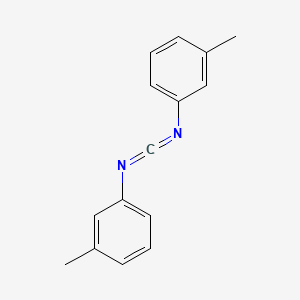
N,N'-bis(3-methylphenyl)methanediimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3-methylphenyl)methanediimine is a chemical compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). It is a derivative of triphenylamine and is widely used for its hole-transporting properties, which are crucial in the development of optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)methanediimine typically involves the reaction of 3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methanediimine linkage between the two 3-methylphenyl groups .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and sublimation are used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(3-methylphenyl)methanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
N,N’-bis(3-methylphenyl)methanediimine has a wide range of applications in scientific research:
Chemistry: Used as a hole-transport material in organic electronics.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mecanismo De Acción
The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) in organic electronic devices, enhancing their efficiency. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-diphenyl-N,N’-di(m-tolyl)benzidine
- 4,4’-bis[N-phenyl-N-(m-tolyl)amino]biphenyl
- N,N’-di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine .
Uniqueness
N,N’-bis(3-methylphenyl)methanediimine stands out due to its unique combination of hole-transporting properties and stability, making it highly effective in optoelectronic applications. Its ability to emit blue light and amplified spontaneous emission is particularly valuable for the development of organic lasers .
Propiedades
Número CAS |
726-28-3 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
InChI |
InChI=1S/C15H14N2/c1-12-5-3-7-14(9-12)16-11-17-15-8-4-6-13(2)10-15/h3-10H,1-2H3 |
Clave InChI |
GVXPWRLSQCRZHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=C=NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















